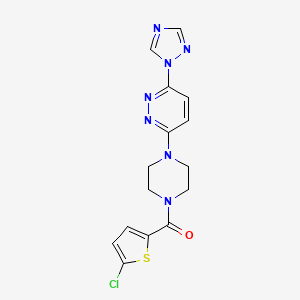

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14ClN7OS and its molecular weight is 375.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Substituted pyridazinone compounds, related to the chemical structure , have been studied for their herbicidal properties. These compounds, including pyrazon, inhibit the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. Additionally, new experimental herbicides derived from pyrazon exhibit resistance to metabolic detoxication in plants and interfere with chloroplast development, offering a dual mode of action for enhanced herbicidal efficacy (Hilton et al., 1969).

Novel Syntheses of Pyridazine Derivatives

The synthesis of novel pyridazine and its derivatives, including thieno[2,3-c]pyridazines and phthalazine derivatives, has been explored. These compounds are synthesized through various chemical reactions, demonstrating the versatility and potential for diverse biological activities of pyridazine-based structures. The structural analysis and synthesis methods provide a foundation for further exploration of similar compounds for pharmaceutical applications (El-Gaby et al., 2003).

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives, including those with structural similarities to the query compound, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrate variable and modest activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents from pyridine-based structures (Patel et al., 2011).

Structural and Electronic Properties of Anticonvulsant Drugs

The crystal structures of anticonvulsant compounds with elements similar to the query compound have been analyzed, revealing insights into their structural and electronic properties. These studies contribute to understanding the molecular basis of anticonvulsant activity and guide the design of new therapeutic agents (Georges et al., 1989).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation .

Mode of Action

Some compounds with a 1,2,4-triazole ring system have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Compounds with a 1,2,4-triazole ring system have been shown to affect the proliferation of cancer cells, suggesting they may interact with pathways related to cell growth and apoptosis .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

Similar compounds with a 1,2,4-triazole ring system have been shown to exhibit potent inhibitory activities against certain cancer cell lines .

Action Environment

The synthesis of similar compounds has been achieved using copper-catalyzed click reactions, suggesting that the synthesis environment may play a role in the formation and stability of these compounds .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

In cellular contexts, (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone may influence cell function in several ways. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function .

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN7OS/c16-12-2-1-11(25-12)15(24)22-7-5-21(6-8-22)13-3-4-14(20-19-13)23-10-17-9-18-23/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPSPYPFVNXRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)

![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)

![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)

![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2779327.png)

![(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2779332.png)

![ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2779333.png)

![2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2779336.png)